molecular formula C18H15Cl2FN4OS2 B2852423 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride CAS No. 1216668-34-6

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride

Cat. No.: B2852423
CAS No.: 1216668-34-6
M. Wt: 457.36
InChI Key: JTOQOWMPRXDDCQ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines imidazole, benzo[d]thiazole, and thiophene moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride typically involves multiple steps. One common approach includes the following steps:

    Formation of the Imidazole Derivative: The synthesis begins with the preparation of the imidazole derivative by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.

    Synthesis of the Benzo[d]thiazole Derivative: The benzo[d]thiazole derivative is synthesized by reacting 4-fluoroaniline with 2-chlorothiophene-3-carboxylic acid in the presence of a dehydrating agent.

    Coupling Reaction: The imidazole and benzo[d]thiazole derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit quorum sensing in bacteria, reducing their virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride stands out due to its unique combination of imidazole, benzo[d]thiazole, and thiophene moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4OS2.ClH/c19-15-6-5-14(26-15)17(25)24(9-2-8-23-10-7-21-11-23)18-22-16-12(20)3-1-4-13(16)27-18;/h1,3-7,10-11H,2,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOQOWMPRXDDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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